molecular formula C14H16O6 B2808377 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate CAS No. 1401243-64-8

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate

Cat. No. B2808377
CAS RN: 1401243-64-8
M. Wt: 280.276
InChI Key: ZLJOIMZFVJERRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a chemical compound with the molecular formula C14H16O6 . It has a molecular weight of 280.28 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate involves a reaction with potassium hydrogencarbonate in N,N-dimethyl-formamide at 50°C for 24 hours . The starting materials are 4-chloro-1-butanolacrylate and 2,5-dihydroxybenzoic acid . After the reaction, the mixture is cooled down to room temperature, diluted with water, and extracted twice with dichloromethane . The organic phases are washed twice with water and dried over magnesium sulfate . The residue is then subjected to column chromatography on silica gel with dichloromethane as the eluting solvent to yield a white powder .


Molecular Structure Analysis

The InChI code for 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is 1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a white to yellow solid . It has a molecular weight of 280.28 and a molecular formula of C14H16O6 . The compound is stored at a temperature of +4°C .

Scientific Research Applications

UV-Curing Applications

One of the primary applications of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate-related compounds is in the development of UV-curable coatings and adhesives. For instance, Castelvetro et al. (2002) investigated polymeric photoinitiators with pendant 2,6-dimethylbenzoyldiphenylphosphinoxide moieties for their efficiency in UV-curing acrylic formulations. These polymers, synthesized from precursors including a structurally similar acryloyloxy compound, demonstrated significant potential in clear-coating and adhesive applications due to their ability to initiate radical polymerizations upon UV exposure (Castelvetro, Molesti, & Rolla, 2002).

Liquid Crystalline Polymers

Research into comb-shaped copolymers incorporating acryloyloxy groups has shown that these materials exhibit unique molecular mobility characteristics. Nikonorova et al. (2008) studied the molecular mobility of comb-shaped copolymers and liquid crystalline (LC) ionomers, which demonstrated processes related to the mobility of spacer and mesogenic fragments. Such materials have applications in the development of advanced materials with tailored physical properties, including phase transition behaviors (Nikonorova, Barmatov, Barmatova, Pebalk, & Diaz-calleja, 2008).

Antioxidant Activity

In the field of organic chemistry, derivatives of 2,5-dihydroxybenzoate, akin to 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate, have been synthesized and evaluated for their antioxidant properties. Shakir et al. (2014) synthesized a series of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, demonstrating significant free-radical scavenging abilities. This research highlights the potential of such compounds in the development of new antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).

Photoreactive Polymers

Another application involves the synthesis and use of photoreactive polymers as UV-crosslinkable pressure-sensitive adhesives (PSAs). Czech and Butwin (2009) explored butyl acrylate/4-acryloyloxy benzophenone copolymers, finding that these materials could serve effectively as PSAs with the proper balance of cohesive and adhesive properties after UV-crosslinking. This research illustrates the utility of acryloyloxy compounds in developing new adhesive materials with enhanced performance characteristics (Czech & Butwin, 2009).

properties

IUPAC Name

4-prop-2-enoyloxybutyl 2,5-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOIMZFVJERRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.